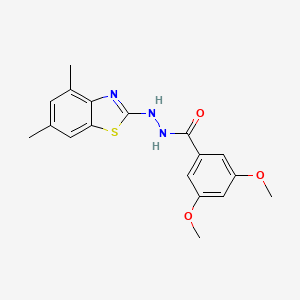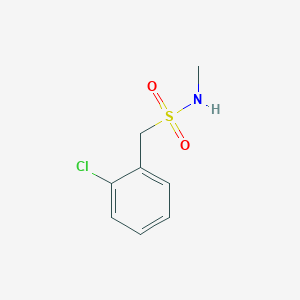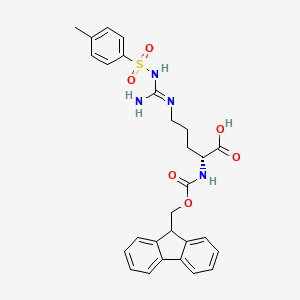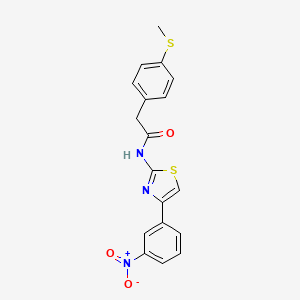![molecular formula C18H14BrN3O B2910831 N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide CAS No. 2178773-12-9](/img/structure/B2910831.png)
N-([3,3'-bipyridin]-5-ylmethyl)-3-bromobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([3,3’-bipyridin]-5-ylmethyl)-3-bromobenzamide: is a compound that features a bipyridine moiety linked to a bromobenzamide group. Bipyridine derivatives are known for their versatility in coordination chemistry, making them valuable in various scientific and industrial applications. The presence of the bromobenzamide group adds to the compound’s reactivity and potential for further functionalization.
Mechanism of Action
Target of Action
The primary target of N-([3,3’-bipyridin]-5-ylmethyl)-3-bromobenzamide is currently unknown
Biochemical Pathways
Without knowledge of the compound’s target, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of N-([3,3’-bipyridin]-5-ylmethyl)-3-bromobenzamide’s action are currently unknown
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-3-bromobenzamide typically involves the coupling of a bipyridine derivative with a bromobenzamide precursor. One common method is the Suzuki coupling reaction , which involves the reaction of a boronic acid derivative of bipyridine with a bromobenzamide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-([3,3’-bipyridin]-5-ylmethyl)-3-bromobenzamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form N-oxide derivatives.
Reduction: The bromobenzamide group can be reduced to form the corresponding amine.
Substitution: The bromine atom in the bromobenzamide group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: N-oxide derivatives of the bipyridine moiety.
Reduction: Amino derivatives of the bromobenzamide group.
Substitution: Substituted benzamides with various functional groups replacing the bromine atom.
Scientific Research Applications
Comparison with Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for forming stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and as a precursor to viologens.
3,3’-Bipyridine: Similar to N-([3,3’-bipyridin]-5-ylmethyl)-3-bromobenzamide but lacks the bromobenzamide group, making it less reactive in certain applications.
Uniqueness: N-([3,3’-bipyridin]-5-ylmethyl)-3-bromobenzamide is unique due to the presence of both the bipyridine and bromobenzamide moieties. This combination allows for versatile reactivity and the formation of complex structures, making it valuable in various fields of research and industry.
Properties
IUPAC Name |
3-bromo-N-[(5-pyridin-3-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O/c19-17-5-1-3-14(8-17)18(23)22-10-13-7-16(12-21-9-13)15-4-2-6-20-11-15/h1-9,11-12H,10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFSEHBSCWASHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NCC2=CC(=CN=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2910751.png)

![Tert-butyl N-methyl-N-[5-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]pyridin-2-yl]carbamate](/img/structure/B2910753.png)
![3-{3-[(2,4-dichlorobenzyl)oxy]phenyl}-1-(mesitylsulfonyl)-1H-pyrazole](/img/structure/B2910756.png)

![8-(azepan-1-ylsulfonyl)-1-methyl-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-2(4H)-one](/img/structure/B2910759.png)
![2-Chloro-1-[2-[(2,3-difluorophenyl)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2910761.png)





